molecular formula C11H7ClO B2757637 6-Chloronaphthalene-1-carbaldehyde CAS No. 116632-02-1

6-Chloronaphthalene-1-carbaldehyde

Cat. No.: B2757637
CAS No.: 116632-02-1
M. Wt: 190.63
InChI Key: RTJQARCLKRKHOE-UHFFFAOYSA-N
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Description

6-Chloronaphthalene-1-carbaldehyde is an aromatic aldehyde compound with the molecular formula C11H7ClO. It is a derivative of naphthalene, where a chlorine atom is substituted at the 6th position and an aldehyde group is attached to the 1st position. This compound is known for its unique chemical properties and is widely used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloronaphthalene-1-carbaldehyde can be achieved through several methods. One common approach involves the chlorination of naphthalene followed by formylation. The chlorination step typically uses chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to introduce the chlorine atom at the desired position. The formylation step can be carried out using the Vilsmeier-Haack reaction, where a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) is used to introduce the aldehyde group .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination and formylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloronaphthalene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

Scientific Research Applications

6-Chloronaphthalene-1-carbaldehyde is extensively used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Chloronaphthalene-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This compound can also participate in redox reactions, influencing cellular oxidative stress and signaling pathways .

Comparison with Similar Compounds

6-Chloronaphthalene-1-carbaldehyde can be compared with other similar compounds, such as:

    6-Bromonaphthalene-1-carbaldehyde: Similar structure but with a bromine atom instead of chlorine. It exhibits different reactivity and physical properties.

    6-Methoxynaphthalene-1-carbaldehyde: Contains a methoxy group instead of chlorine, leading to different chemical behavior and applications.

    6-Nitronaphthalene-1-carbaldehyde:

The uniqueness of this compound lies in its specific reactivity due to the presence of the chlorine atom, making it suitable for particular synthetic and research applications .

Properties

IUPAC Name

6-chloronaphthalene-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO/c12-10-4-5-11-8(6-10)2-1-3-9(11)7-13/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJQARCLKRKHOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Cl)C(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116632-02-1
Record name 6-chloronaphthalene-1-carbaldehyde
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